(R)-N-(4-Fluorophenyl) tert-butanesulfinamide
Overview
Description
(R)-N-(4-Fluorophenyl) tert-butanesulfinamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a tert-butanesulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(4-Fluorophenyl) tert-butanesulfinamide typically involves the reaction of 4-fluorophenylamine with tert-butanesulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (R)-N-(4-Fluorophenyl) tert-butanesulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfinic acids or sulfonic acids.
Reduction: Production of corresponding amines or amides.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (R)-N-(4-Fluorophenyl) tert-butanesulfinamide is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: In biological research, this compound has been explored for its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals, particularly those involving fluorinated compounds which are often more bioactive.
Industry: In the industrial sector, this compound is utilized in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (R)-N-(4-Fluorophenyl) tert-butanesulfinamide exerts its effects depends on its specific application. For instance, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
N-(4-Fluorophenyl) methanesulfinamide
N-(4-Fluorophenyl) benzenesulfinamide
N-(4-Fluorophenyl) acetamide
Uniqueness: (R)-N-(4-Fluorophenyl) tert-butanesulfinamide stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in asymmetric synthesis compared to its analogs.
Properties
IUPAC Name |
(R)-N-(4-fluorophenyl)-2-methylpropane-2-sulfinamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNOS/c1-10(2,3)14(13)12-9-6-4-8(11)5-7-9/h4-7,12H,1-3H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXXMSAEINWRZ-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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